molecular formula C15H15ClN4O3 B2935122 N-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]acetamide CAS No. 2034267-48-4

N-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]acetamide

Cat. No.: B2935122
CAS No.: 2034267-48-4
M. Wt: 334.76
InChI Key: GTRQEYBHPJPIAJ-UHFFFAOYSA-N
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Description

N-[2-(13-Chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]acetamide is a structurally complex heterocyclic compound characterized by a fused triazatricyclo ring system, a chloro substituent at position 13, and an acetamide side chain.

Properties

IUPAC Name

N-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3/c1-9(21)17-6-14(22)19-5-4-12-11(8-19)15(23)20-7-10(16)2-3-13(20)18-12/h2-3,7H,4-6,8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRQEYBHPJPIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC2=C(C1)C(=O)N3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]acetamide typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

N-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Substituted-4-oxothiazolidin-3-yl) Acetamides

Example Compound : N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides .

  • Structural Differences: These derivatives feature a thiazolidinone ring instead of the triazatricyclo system. The thiazolidinone core is associated with antimicrobial and anti-inflammatory activities.
  • Synthesis : Prepared via refluxing hydrazide intermediates with mercaptoacetic acid and ZnCl₂, followed by purification .
  • Activity: Thiazolidinones are known for their enzyme inhibition (e.g., aldose reductase), whereas the triazatricyclo compound’s activity remains speculative.

Benzimidazole-Linked Acetamides

Example Compound : 2-(Benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl)acetamide .

  • Structural Differences: Incorporates a benzimidazole and azetidinone ring, contrasting with the fused triazatricyclo system.
  • Synthesis : Utilizes chloroacetyl chloride and triethylamine (TEA) in 1,4-dioxane, similar to methods applicable for introducing acetamide side chains .
  • Reactivity: The azetidinone ring’s strain may enhance electrophilic reactivity compared to the more rigid triazatricyclo framework.

2-Chloro-N-(Oxadiazolyl) Acetamides

Example Compound : 2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide .

  • Structural Differences : Features an oxadiazole ring and a single chloro substituent, lacking the polycyclic complexity of the target compound.
  • Electronic Effects : The electron-withdrawing oxadiazole may reduce nucleophilicity at the acetamide nitrogen compared to the triazatricyclo system.

Bicyclic Antibiotic Analogues

Example Compound : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .

  • Structural Differences : A bicyclic β-lactam antibiotic with a thiadiazole substituent, emphasizing antibacterial activity.
  • Activity: The β-lactam ring enables penicillin-binding protein (PBP) inhibition, a mechanism unlikely in the non-β-lactam triazatricyclo compound.

Tetracyclic Acetamide Derivatives

Example Compound : N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide .

  • Structural Differences : A tetracyclic system with trioxa and aza rings, differing in oxygen content and ring fusion patterns.
  • Toxicity Profile: Limited acute or chronic toxicity data, similar to the uncertainties surrounding the triazatricyclo compound .

Data Table: Comparative Analysis of Acetamide Derivatives

Compound Class Core Structure Key Substituents Synthesis Method Potential Activity
Triazatricyclo Acetamide 1,5,9-Triazatricyclo[8.4.0.03,8] 13-Chloro, oxo groups Not specified (likely multi-step) Undetermined (research use)
Thiazolidinone Acetamides Thiazolidinone 4-Oxo, chromenyloxy Reflux with ZnCl₂ Antimicrobial
Benzimidazole Acetamides Azetidinone, Benzimidazole Chloro, substituted phenyl Chloroacetyl chloride + TEA Undisclosed
Oxadiazole Acetamides 1,3,5-Oxadiazole Phenyl, chloro Reflux with TEA Not reported
Bicyclic β-Lactams β-Lactam Thiadiazole, tetrazole Enzymatic or chemical synthesis Antibacterial
Tetracyclic Acetamide Trioxa-azatetracyclic Phenyl, oxo Not detailed Research-only (no toxicity data)

Research Findings and Implications

  • Synthesis Challenges : The triazatricyclo compound’s complexity may require advanced cyclization strategies, such as those employing anhydrous conditions or metal catalysts (e.g., ZnCl₂ in 1,4-dioxane) .
  • Its chloro and oxo groups suggest possible interactions with nucleophilic targets (e.g., cysteine proteases).
  • Safety Considerations : Like the tetracyclic analogue , the triazatricyclo compound likely requires stringent handling (e.g., personal protective equipment) due to undefined toxicity.

Biological Activity

N-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]acetamide is a complex organic compound belonging to the class of triazatricyclic compounds. Its unique structural features and potential biological activities make it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential applications.

Molecular Formula and Weight

  • Molecular Formula: C₁₄H₁₈ClN₅O₂S
  • Molecular Weight: Approximately 357.84 g/mol

Structural Features

The compound contains functional groups such as amides and ketones, which are critical for its reactivity and biological activity. The triazatricyclic framework contributes to its unique properties.

The biological activity of this compound is likely related to its interactions with specific biological targets such as enzymes or receptors. The structural characteristics suggest that it may interfere with cellular processes by modulating enzyme activity or receptor binding.

Pharmacological Properties

Pharmacological studies have indicated that compounds with similar structures exhibit various activities:

  • Antitumor Activity: Some derivatives have shown potential in inhibiting tumor growth.
  • Antimicrobial Properties: The presence of chlorine and other substituents may enhance antimicrobial efficacy.
  • Anti-inflammatory Effects: Related compounds have demonstrated the ability to reduce inflammation in biological models.

Case Studies

  • Antitumor Activity:
    • A study evaluated the effect of structurally similar triazatricyclic compounds on cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations.
  • Antimicrobial Testing:
    • Research conducted on related compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Inflammation Models:
    • Experimental models showed that certain derivatives reduced inflammatory markers, indicating a pathway for therapeutic use in inflammatory diseases.

Summary of Biological Activities

Activity TypeObserved EffectReference Study
AntitumorInhibition of cell proliferation
AntimicrobialEfficacy against bacterial strains
Anti-inflammatoryReduction of inflammatory markers

Physical Properties

PropertyValue
Molecular Weight357.84 g/mol
SolubilityData not available
StabilityStable under physiological pH

Q & A

Basic Question: What synthetic methodologies are recommended for the preparation of this compound?

Answer:
The synthesis of structurally similar tricyclic acetamide derivatives typically involves refluxing precursors with chloroacetyl chloride in the presence of a base like triethylamine. For example, 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide was synthesized by refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine for 4 hours, followed by TLC monitoring, filtration, and recrystallization with pet-ether . Adapting this method to the target compound would require substituting the oxadiazole precursor with a tricyclic amine intermediate. Key steps include:

  • Reaction Monitoring: Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress.
  • Purification: Recrystallization or column chromatography (if impurities persist).

Advanced Question: How can reaction conditions be optimized for higher yields?

Answer:
Heuristic algorithms (e.g., Bayesian optimization) and Design of Experiments (DoE) are effective for optimizing complex syntheses. Bayesian optimization iteratively explores reaction parameters (e.g., temperature, stoichiometry, solvent ratios) using probabilistic models to maximize yield. For instance, flow chemistry setups (as demonstrated in diphenyldiazomethane synthesis) integrate DoE principles to streamline parameter screening .
Table 1: Example Optimization Parameters

ParameterRange TestedOptimal Value
Temperature60–120°C90°C
Reaction Time2–8 hours5 hours
Solvent Ratio1:1–1:3 (EtOAc:Hexane)1:2

Basic Question: What safety protocols are critical during handling?

Answer:
Refer to Safety Data Sheet (SDS) guidelines:

  • Personal Protection: Wear respiratory protection (N95 mask), nitrile gloves, and safety goggles to avoid inhalation/contact with dust or vapors .
  • Spill Management: Contain spills using sand or vermiculite, transfer to labeled containers, and dispose via approved chemical waste protocols .
  • Storage: Keep containers tightly sealed in dry, ventilated areas to prevent degradation .

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